3-Chlorophenyl phosphate
Description
Structure
3D Structure
Properties
CAS No. |
77368-40-2 |
|---|---|
Molecular Formula |
C6H4ClO4P-2 |
Molecular Weight |
206.52 g/mol |
IUPAC Name |
(3-chlorophenyl) phosphate |
InChI |
InChI=1S/C6H6ClO4P/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10)/p-2 |
InChI Key |
OUWUZJDWCPZADV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis of 3-Chlorophenyl Phosphate (B84403) and Related Derivatives
The synthesis of 3-chlorophenyl phosphate and its analogs is accomplished through various chemical strategies, ranging from the phosphorylation of corresponding phenols to more complex multi-step procedures for creating intricate molecular conjugates. These methods are crucial for accessing these compounds for research in areas like medicinal chemistry and molecular biology.
De novo synthesis, in this context, refers to the construction of chlorophenyl phosphates from fundamental starting materials. A primary strategy involves the phosphorylation of a chlorophenol. Generally, the synthesis of organic phosphates can be achieved using reagents like phosphorus chlorides (PCl₃ or POCl₃) or phosphorus(V) oxide with alcohols, though these methods can sometimes lack selectivity and produce mixtures of mono-, di-, and triphosphates. mdpi.com
For research purposes requiring high purity and specific structures, more controlled synthesis protocols are employed. One established method for creating aryl phosphates, which can be adapted for this compound, involves the use of a phosphorylating agent derived from a chlorophenyl phosphorodichloridate.
A specific protocol for synthesizing a related 2-chlorophenyl phosphate derivative involves reacting 2-chlorophenyl phosphorodichloridate with 1-hydroxybenzotriazole (B26582) in the presence of pyridine (B92270) and anhydrous dioxane. beilstein-journals.org This creates a highly reactive intermediate, bis(benzotriazol-1-yl) 2-chlorophenyl phosphate, which can then efficiently phosphorylate a target molecule, such as a protected nucleoside. beilstein-journals.org This phosphotriester approach is particularly valuable in the synthesis of modified oligonucleotides for research applications. beilstein-journals.orgnih.gov
Table 1: Reagents for Synthesis of an Activated Chlorophenyl Phosphate Derivative beilstein-journals.org
| Reagent | Role |
| 2-Chlorophenyl phosphorodichloridate | Phosphorus source and chlorophenyl group donor |
| 1-Hydroxybenzotriazole | Activating agent |
| Pyridine | Base |
| Anhydrous Dioxane | Solvent |
Recent advancements have explored the direct conversion of aromatic ketones into organophosphates, bypassing the need for pre-functionalized phenols.
A novel method has been developed for the direct reductive O-phosphorylation of aromatic ketones using red phosphorus in a superbase suspension. mdpi.comnih.gov This system, typically comprising potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) with a small amount of water, facilitates the reaction under relatively mild conditions (e.g., 85 °C for 1.5 hours). mdpi.comresearchgate.net This approach has been shown to produce potassium bis(diarylmethyl)phosphates from various diaryl ketones. mdpi.comnih.gov
The reaction's success and yield are sensitive to the substituents on the aromatic rings. mdpi.com For instance, when halo-substituted ketones are used, such as those with chloro-substituents, a competing reaction involving the reductive elimination of the halogen can occur, leading to the formation of the unsubstituted phosphate product. mdpi.com
Table 2: Conditions for Superbase-Mediated O-Phosphorylation of Aromatic Ketones mdpi.comresearchgate.net
| Parameter | Condition |
| Phosphorus Source | Red Phosphorus (Pred) |
| Substrate | Diaryl(hetaryl)ketones |
| Superbase System | KOH/DMSO(H₂O) |
| Temperature | 85 °C |
| Reaction Time | 1.5 hours |
| Atmosphere | Argon (Ar) |
The mechanism of the superbase-mediated O-phosphorylation of aromatic ketones is distinct from classical phosphorylation pathways. mdpi.com Experimental evidence from Electron Spin Resonance (ESR) data indicates that the reaction proceeds via a single electron transfer (SET) from polyphosphide anions to the aromatic ketone. mdpi.comnih.gov
The proposed mechanism begins with the cleavage of P-P bonds in elemental red phosphorus by the hydroxide anions in the superbase medium, generating P-centered polyphosphide anions. mdpi.com These anions then act as single electron donors to the diarylketone. This process represents a unique case of C-O-P bond formation using elemental phosphorus in a strongly basic medium, which more commonly results in C-P bond formation. mdpi.comnih.gov In contrast, traditional phosphorylation of alcohols often occurs through a direct SN2 substitution mechanism at the phosphorus atom. youtube.com
Chlorophenyl phosphate moieties are frequently incorporated into more complex molecules, such as nucleotide and drug analogs, to modulate their biological properties. The phosphotriester method is a key strategy for these syntheses.
For example, 2-N-isobutyryl-3'-O-levulinyl-2'-deoxyguanosine 5'-O-(p-chlorophenyl)phosphate has been synthesized as a building block for nucleotide-amino acid conjugates. nih.gov This approach allows for the semi-preparative scale synthesis of complex biomolecules intended for structural studies. nih.gov Similarly, the phosphotriester strategy using 2-chlorophenyl phosphate groups has been employed on soluble polymer supports to synthesize trimeric oligodeoxyribonucleotide blocks in significant quantities for NMR spectroscopic studies. beilstein-journals.org
Furthermore, the 3-chlorophenyl group has been utilized in the design of HepDirect prodrugs, such as Pradefovir (B1678031), a prodrug of the antiviral agent Adefovir (B194249), developed for the treatment of hepatitis B. acs.org These complex conjugates are designed to deliver a therapeutic agent to a specific target, demonstrating the utility of the chlorophenyl phosphate group in advanced drug design. acs.orggoogle.com
Synthesis of Complex Chlorophenyl Phosphate Conjugates and Analogs
Nucleotide Analog Synthesis
Beyond their use as protecting groups in oligonucleotide synthesis, chlorophenyl phosphates serve as components in the synthesis of complex nucleotide analogs, which are valuable tools for studying biological systems.
Uridine (B1682114) 5'-(3-Chlorophenyl)-tetraphosphate is a modified nucleotide analog that has been synthesized and studied for its interaction with specific cellular receptors. This compound is a derivative of uridine 5'-tetraphosphate (Up4) where the terminal phosphate (the δ-phosphate) is esterified with a 3-chlorophenyl group. acs.orgresearchgate.net
The synthesis of such nucleoside tetraphosphate (B8577671) esters generally involves the activation of a trimetaphosphate, followed by reaction with a nucleoside monophosphate to form an intermediate that can be further reacted to yield the final product. researchgate.net In the case of Uridine 5'-(3-Chlorophenyl)-tetraphosphate, it has been identified as a δ-3-chlorophenyl phosphoester of Up4. acs.orgresearchgate.net Research has shown that this specific analog acts as an agonist for the P2Y2 receptor, a G protein-coupled receptor, while being inactive at the related P2Y4 receptor, demonstrating the role of the terminal ester in conferring receptor selectivity. acs.org
Phosphate Prodrug Design and Synthesis
Phosphate prodrugs are designed to enhance the delivery of drugs to specific tissues, and the 3-chlorophenyl group plays a key role in certain strategies. acs.orgcloudfront.netresearchgate.net
The HepDirect prodrug strategy is a liver-targeting approach that utilizes cyclic 1,3-propanyl esters of phosphates and phosphonates. acs.org These prodrugs are engineered to be stable in the bloodstream and other tissues but are rapidly cleaved in the liver by cytochrome P450 enzymes, specifically CYP3A4. acs.orgnih.gov This targeted activation is achieved by designing the prodrugs to undergo an oxidative cleavage reaction catalyzed by these liver-predominant enzymes. cloudfront.netacs.org
The general structure of a HepDirect prodrug involves a cyclic 1,3-propanyl ester with an aryl substituent at the C4 position. acs.org Mechanistic studies indicate that the cleavage process begins with a CYP3A-catalyzed oxidation at the C4 position. This initial step requires the presence of the aryl group and a specific cis-configuration for efficient cleavage. acs.org The oxidation leads to an intermediate ring-opened monoacid, which then undergoes a β-elimination reaction to release the active phosph(on)ate drug and an aryl vinyl ketone. acs.org
This strategy has been successfully applied to deliver nucleoside-based drugs to the liver, effectively bypassing the often rate-limiting nucleoside kinase step and leading to higher concentrations of the active nucleoside triphosphate in hepatocytes. cloudfront.netacs.org The inclusion of a 3-chlorophenyl group as the aryl substituent has been a key feature in the development of some of these targeted therapies. nih.govfrontiersin.org
Pradefovir is a prominent example of a HepDirect prodrug that incorporates a this compound moiety. acs.orgnih.gov It is a prodrug of adefovir, an antiviral agent used in the treatment of hepatitis B virus (HBV) infection. researchgate.netnih.gov The design of pradefovir aims to target adefovir directly to the liver, thereby increasing its efficacy at the site of infection while minimizing potential systemic toxicities, such as nephrotoxicity, associated with the parent drug. nih.govnih.gov
The chemical synthesis of pradefovir involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol. frontiersin.orgresearchgate.net A critical aspect of the synthesis is the stereoselective resolution of the racemic 1-(3-chlorophenyl)-1,3-propanediol intermediate. This is often achieved through the formation of diastereomeric menthone adducts, allowing for the isolation of the desired cis-(2R,4S)-isomer, which has been identified as the appropriate configuration for an effective prodrug. frontiersin.orgresearchgate.net Pradefovir is specifically metabolized in the liver by CYP3A4, which oxidizes the prodrug to release adefovir. nih.govnih.gov Adefovir is then phosphorylated by cellular kinases to its active form, adefovir diphosphate, which inhibits HBV DNA polymerase. nih.govncats.io
Chemical Reactivity and Stereochemical Considerations
The reactivity and stereochemistry of this compound and its derivatives are fundamental to their function, particularly in the context of prodrug activation and interaction with biological targets.
Reaction Mechanisms and Intermediate Formation
The reactions of aryl phosphate esters, including those with a 3-chlorophenyl group, can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile. Generally, phospho group transfer reactions can occur via three possible pathways: a stepwise associative mechanism involving a pentacoordinate intermediate, a concerted SN2-like mechanism, or a stepwise dissociative mechanism that forms a metaphosphate-type intermediate. frontiersin.org
In the context of HepDirect prodrugs like pradefovir, the key reaction is the enzyme-catalyzed oxidative cleavage. This process is initiated by cytochrome P450 enzymes and involves the formation of specific intermediates. acs.org The initial oxidation at the benzylic carbon of the 3-chlorophenyl group leads to a ring-opened intermediate, which subsequently undergoes a β-elimination to release the active drug. acs.org The reactivity of the aryl phosphate ester bond is also influenced by the electronic properties of the substituents on the aryl ring. nih.govnih.gov
Studies on the hydrolysis of aryl methylphosphonate (B1257008) esters, which share structural similarities, have shown that the transition state for these reactions can be influenced by coordination to metal centers, mimicking enzymatic environments. nih.gov The reaction of aromatic phosphate esters with metal oxides can proceed through the scission of the P-O bond, leading to the formation of aryloxy species. researchgate.net
Stereochemical Assignment and Resolution Techniques for Related Compounds
The synthesis of phosphate prodrugs like those in the HepDirect class often introduces a stereogenic phosphorus atom, in addition to any chiral centers in the drug molecule itself. nih.gov The different stereoisomers can exhibit significantly different biological activities. For instance, in many phosphoramidate (B1195095) prodrugs, the SP isomer has been found to be more potent. nih.gov
Therefore, the stereochemical assignment and resolution of these compounds are crucial. Various techniques are employed for this purpose. X-ray crystallography provides unambiguous determination of the absolute stereochemistry, but it requires the formation of suitable crystals. rsc.org Spectroscopic methods, such as 2D NMR, have been used with chiral reporter complexes, although this can be limited by the complexity of the resulting spectra. rsc.orgrsc.org
More recently, chiroptical methods based on Exciton Coupled Circular Dichroism (ECCD) have been developed for the direct assignment of the absolute stereochemistry of P-chiral phosphorus compounds, including phosphoramidates and phosphine (B1218219) oxides, without the need for derivatization. rsc.orgrsc.org The synthesis of stereochemically pure prodrugs often relies on the use of chiral auxiliaries. For example, (S)-4-isopropylthiazolidine-2-thione has been used as a chiral auxiliary to control the stereochemistry at the phosphorus atom during the synthesis of aryloxy phosphoramidate prodrugs. acs.org The stereoselective synthesis of P-chirogenic compounds can also be achieved through catalytic methods, such as asymmetric C-P cross-coupling reactions using chiral ligands. researchgate.net
Enzymatic and Biochemical Investigations
Enzymatic Hydrolysis and Phosphoryl Transfer Mechanisms
Enzymatic hydrolysis of phosphate (B84403) esters is a fundamental biological process. The introduction of a chlorine atom on the phenyl ring of the phosphate ester, as in 3-chlorophenyl phosphate, influences its electronic properties and interaction with enzymes.
Interaction of this compound with Phosphatases
Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate esters. This compound has been utilized as a substrate in studies of various phosphatases to elucidate their catalytic mechanisms. pnas.org
Purple acid phosphatases (PAPs) are a family of metalloenzymes that contain a binuclear metal center and are active under acidic conditions. ebi.ac.ukfrontiersin.org These enzymes catalyze the hydrolysis of a wide range of phosphate esters and anhydrides. pnas.orgfrontiersin.org The proposed mechanism for PAP-catalyzed reactions involves a nucleophilic attack on the phosphorus atom of the substrate by a metal-bound hydroxide (B78521) ion. pnas.orgfrontiersin.org This attack leads to the cleavage of the phosphate-ester bond. pnas.org
Sweet potato PAP, which features an Fe(III)-Mn(II) center, demonstrates high catalytic efficiency for various phosphate esters, including this compound. pnas.org Unlike other PAPs, its catalytic parameters are not dependent on the pKa of the leaving group. pnas.org Structural analyses of sweet potato PAP have revealed amino acid substitutions in the active site that may account for its enhanced catalytic activity. pnas.org
The binuclear metal center is a defining feature of many phosphoesterases, including PAPs and bacterial phosphotriesterases (PTEs). pnas.orgebi.ac.ukacs.org These metal ions play crucial roles in catalysis, which can include:
Polarization of the P=O or P=S bond: This increases the electrophilic character of the phosphorus atom, making it more susceptible to nucleophilic attack. acs.org
Activation of a water molecule: One of the metal ions can activate a water molecule to form a hydroxide ion, which then acts as the nucleophile. acs.orgresearchgate.net
Neutralization of charge: The metal ions can help to stabilize the developing negative charge on the leaving group during the cleavage of the P-O bond. acs.org
In bacterial PTE, the pKa values determined from kinetic assays with substrates like diethyl p-chlorophenyl phosphate are dependent on the metal ion in the α site, suggesting the hydrolytic nucleophile is a water molecule activated by this metal ion. acs.orgresearchgate.net The specific roles of each metal ion in the active site are a subject of ongoing investigation. acs.org
The transition state is a high-energy, transient state that molecules pass through during a chemical reaction. The nature of the transition state in phosphoryl transfer reactions can be either dissociative (metaphosphate-like) or associative (pentacoordinate-like). squarespace.com In a dissociative transition state, bond breaking to the leaving group is more advanced than bond formation to the incoming nucleophile. squarespace.com Conversely, in an associative transition state, bond formation is more advanced. squarespace.com
Studies on enzyme-catalyzed phosphoryl transfer reactions suggest that the transition states can be altered from those in solution. acs.org However, research on E. coli alkaline phosphatase (AP) indicates that it catalyzes the hydrolysis of phosphate monoesters through a loose, dissociative transition state, similar to the reaction in solution. acs.org The transition states for the hydrolysis of phosphate mono-, di-, and triesters can differ significantly, with the transition state generally becoming tighter as the basicity of the leaving group increases. nih.govacs.org This necessitates active site plasticity in promiscuous phosphatases that can hydrolyze different types of phosphate esters. nih.govacs.org
The hydrolysis of organophosphates by phosphotriesterases, such as that from Sphingobium sp. TCM1, is proposed to proceed through an early associative transition state. nih.gov
Enzyme Promiscuity in Phosphate and Sulfate (B86663) Transfer
Enzyme promiscuity refers to the ability of an enzyme to catalyze more than one type of reaction. nih.govacs.orgnih.gov Many phosphatases exhibit promiscuous activity, also catalyzing the hydrolysis of sulfate esters. nih.govacs.orgnih.gov This dual functionality in the same active site is of great interest for understanding enzyme evolution and for the development of artificial enzymes. nih.govacs.orgnih.gov
Alkaline phosphatase (AP) is a well-known example of a promiscuous enzyme, catalyzing the hydrolysis of both phosphate monoesters and, to a lesser extent, phosphate diesters. acs.orgnih.gov The ability of enzymes like AP to catalyze different reactions supports the theory of enzyme evolution, where a promiscuous activity can be optimized over time following a gene duplication event. acs.orgnih.gov The structural and catalytic features that enable enzymes to accommodate multiple reactions are a key area of research. acs.org
Metabolic Pathways Involving Chlorophenyl Phosphates
While specific metabolic pathways for this compound are not extensively detailed in the provided search results, general principles of organophosphate metabolism can be inferred. Organophosphate compounds, often used as pesticides, can be metabolized through various pathways. researchgate.net For instance, the metabolism of profenofos, an organophosphate pesticide, leads to metabolites such as 4-bromo-2-chlorophenyl dihydrogen phosphate. researchgate.net
The metabolism of other chlorinated aromatic compounds, like 4-chlorobiphenyl (B17849) (PCB3), in cell lines such as HepG2, involves hydroxylation and subsequent conjugation to form sulfates and glucuronides. acs.org It is plausible that chlorophenyl phosphates could undergo similar metabolic transformations, including hydroxylation of the phenyl ring followed by conjugation. Pentacoordinate phosphorus compounds are considered important as transition states in the formation and decomposition of numerous phosphoric acid derivatives along metabolic pathways in eukaryotic cells. iucr.orgresearchgate.net
Metabolic Activation of Phosphate Prodrugs
Phosphate prodrugs are strategically designed to overcome the challenge of delivering phosphorylated compounds into cells. nih.gov The inherent negative charge of phosphate groups at physiological pH hinders their ability to passively diffuse across the lipophilic cell membrane. researchgate.net By masking this charge with a protecting group, such as the 3-chlorophenyl group in this compound, a more lipophilic, charge-neutral molecule is created. nih.gov This modification enhances cell penetration. nih.gov Once inside the cell, the protecting group is cleaved, releasing the active, phosphorylated parent compound. acs.org This intracellular "trapping" mechanism can lead to higher concentrations of the active drug within the target cell, as the regenerated charged molecule cannot easily exit. nih.govacs.org
The primary advantage of converting a charged phosphate derivative into a prodrug form like this compound is to shift its method of cellular entry from transporter-mediated uptake or endocytosis to passive transmembrane diffusion. nih.govacs.org Naturally occurring organic phosphates have low membrane permeability and typically require specific transport proteins to cross biological membranes. nih.gov Charge-neutral prodrugs, however, can more readily diffuse across the lipid bilayer of the cell membrane. acs.org
Table 1: Cellular Transport and Conversion of Phosphate Prodrugs
| Step | Process | Description | Supporting Evidence |
|---|---|---|---|
| 1. Cellular Entry | Passive Diffusion | The charge-neutral prodrug crosses the lipophilic cell membrane without the need for transporters. | nih.govacs.org |
| 2. Intracellular Conversion | Enzymatic Cleavage | Intracellular enzymes remove the protecting group (e.g., the 3-chlorophenyl moiety). | acs.orggoogle.com |
| 3. Intracellular Trapping | Ion Trapping | The now-charged phosphate molecule cannot easily diffuse back across the cell membrane, leading to accumulation. | nih.govacs.org |
The activation of a phosphate prodrug is contingent upon the enzymatic cleavage of its protecting groups. acs.org This bioactivation is typically catalyzed by a variety of enzymes that are abundant within cells. nih.gov For aryl phosphate esters, such as this compound, this hydrolysis can be mediated by phosphatases or other esterases. nih.govgoogle.com
The specific enzymes involved can vary depending on the structure of the prodrug. For instance, acyloxyalkyl-based prodrugs are often hydrolyzed by non-specific carboxylesterases in a multi-step process. acs.org Aryl amidate prodrugs, another major class, are often processed by carboxypeptidases followed by phosphoramidases. acs.org In some specialized cases, such as the HepDirect prodrugs, liver-specific enzymes like cytochrome P450 (CYP450) are responsible for activation. unimib.it The selection of the protecting group is therefore critical, as it must be stable enough to allow the prodrug to reach its target cells but labile enough to be efficiently cleaved once inside. nih.gov
Table 2: Examples of Enzymes in Phosphate Prodrug Activation
| Enzyme Class | Function | Example Prodrug Type | Supporting Evidence |
|---|---|---|---|
| Carboxylesterases | Hydrolyze carboxylic acid esters. | Acyloxyalkyl esters (e.g., POM) | acs.orggoogle.com |
| Phosphatases | Hydrolyze phosphate ester bonds. | Aryl phosphate esters | nih.govnih.gov |
| Carboxypeptidases | Hydrolyze amino acid esters. | Aryl amidates (ProTide) | nih.govacs.org |
| Phosphoramidases | Hydrolyze phosphoamide bonds. | Aryl amidates (ProTide) | acs.orgencyclopedia.pub |
| Cytochrome P450 | Oxidize the prodrug to initiate cleavage. | HepDirect prodrugs | unimib.it |
Biochemical Roles of Phosphate Derivatives in Biological Systems
Phosphate derivatives are fundamental to virtually all life processes. mdpi.com Their importance stems from the unique chemical properties of the phosphate group, which is ionized at physiological pH, rendering it both stable and water-soluble. nih.gov This ionic character is essential for retaining these molecules within the confines of the cell membrane. encyclopedia.pubnih.gov
The roles of organophosphates are diverse and critical:
Energy Currency: The phosphoanhydride bonds in molecules like adenosine (B11128) triphosphate (ATP) are the primary means of energy storage and transfer for countless metabolic reactions. wikipedia.orgoregonstate.edu
Genetic Information: Phosphate groups form the phosphodiester backbone of DNA and RNA, providing the structural stability and negative charge necessary to store and transmit genetic information. mdpi.comnih.gov
Cellular Structure: Phospholipids, which contain a phosphate head group, are the primary components of all biological membranes, establishing the barrier between the cell and its environment. oregonstate.edu
Cell Signaling: The addition and removal of phosphate groups to and from proteins (phosphorylation and dephosphorylation) is a primary mechanism for regulating enzyme activity and signal transduction pathways. wikipedia.orgoregonstate.edu
The kinetic stability of phosphate esters protects them from spontaneous hydrolysis, yet they can be readily acted upon by specific enzymes, making them ideal for biological regulation. nih.gov
Table 3: Key Biochemical Roles of Phosphate Derivatives
| Role | Example Molecules | Function | Supporting Evidence |
|---|---|---|---|
| Energy Metabolism | Adenosine Triphosphate (ATP), Creatine Phosphate | Storage and transfer of chemical energy. | nih.govwikipedia.orgoregonstate.edu |
| Heredity | DNA, RNA | Form the structural backbone of nucleic acids. | mdpi.comnih.gov |
| Structural Component | Phospholipids | Main constituents of cell membranes. | mdpi.comoregonstate.edu |
| Signaling & Regulation | Phosphorylated Proteins, Hormones | Activation/deactivation of enzymes and signaling pathways. | wikipedia.orgoregonstate.edu |
| Acid-Base Balance | Phosphate Buffer System | Helps maintain normal physiological pH. | oregonstate.edu |
Environmental Biotransformation and Degradation Studies
Microbial Degradation Mechanisms of Chlorinated Organophosphates
The breakdown of chlorinated organophosphates in the environment is largely driven by microbial activity. researchgate.net Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, phosphorus, or energy. oup.comnih.gov The principal reactions involved in the degradation process are hydrolysis, oxidation, alkylation, and dealkylation. oup.com
A variety of bacteria and fungi capable of degrading organophosphorus compounds have been isolated from contaminated soil and water. oup.comoup.com The first microorganism identified with this capability was a species of Flavobacterium in 1973. oup.comoup.com Since then, numerous other species have been identified, demonstrating the broad capacity of the microbial world to break down these synthetic compounds.
In some cases, a single microbial species can completely mineralize an organophosphate. However, degradation is often carried out by microbial consortia, where different species work synergistically to break down the parent compound and its intermediate metabolites. oup.combbrc.in For instance, a consortium of six bacterial species was found to degrade fenamiphos, while other consortia have been isolated that can utilize it as a sole source of carbon and nitrogen. oup.com
Table 1: Examples of Microbial Species Involved in the Degradation of Organophosphorus Compounds
| Microorganism | Compound Degraded | Reference |
|---|---|---|
| Flavobacterium sp. | Organophosphorus compounds | oup.comoup.com |
| Brevibacterium sp. MM1 | Fenamiphos | oup.com |
| Pseudomonas striata | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | nih.gov |
| Agrobacterium sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | nih.gov |
| Achromobacter sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) and 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) | nih.gov |
| Arthrobacter sp. | 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) | nih.gov |
| Sphingobium sp. strain TCM1 | Tris(2-chloroethyl) phosphate (B84403) (TCEP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | researchgate.net |
The initial and most critical step in the microbial degradation of organophosphorus compounds is the enzymatic hydrolysis of the phosphoester bonds. oup.comimrpress.com This reaction is catalyzed by a class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). researchgate.netoup.comoup.com These enzymes exhibit broad substrate specificity, enabling them to hydrolyze a wide range of organophosphorus compounds, including pesticides and nerve agents. oup.com The gene encoding for organophosphate hydrolase, the opd (organophosphate degrading) gene, has been isolated from various geographically and taxonomically diverse microbial species. oup.comoup.com
The hydrolysis of the phosphoester bond is a key detoxification step, as it breaks down the parent molecule into less toxic components. oup.com This process involves the cleavage of P-O-alkyl and P-O-aryl bonds. researchgate.netoup.com In environmental settings, the rate of hydrolysis is influenced by factors such as pH and temperature. cdc.govnih.gov While chemical hydrolysis can occur, microbial enzymatic hydrolysis is significantly more efficient. oup.comcdc.gov Phosphatases, which are enzymes that cleave phosphate groups from various substrates, also play a role in the mineralization of organic phosphorus compounds in the environment. cabidigitallibrary.orgscirp.org These enzymes can be acid or alkaline phosphatases, with optimal activity at different pH ranges. cabidigitallibrary.orgscirp.org
In the case of other organophosphate esters, such as triphenyl phosphate (TPHP), common biotransformation products include diphenyl phosphate, which is formed through hydrolysis, and hydroquinone. nih.govgist.ac.kr The degradation of chlorpyrifos, another organophosphorus pesticide, primarily yields 3,5,6-trichloro-2-pyridinol (B117793) (TCP). oup.com The biotransformation of tris(2-chloroethyl) phosphate (TCEP) can result in the formation of bis(2-chloroethyl) phosphate (BCEP). researchgate.net
Table 2: Biotransformation Products of Selected Organophosphorus Compounds
| Parent Compound | Biotransformation Product(s) | Reference |
|---|---|---|
| Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline, Chloride ion | nih.gov |
| Triphenyl phosphate (TPHP) | Diphenyl phosphate, Hydroquinone | nih.govgist.ac.kr |
| Chlorpyrifos | 3,5,6-trichloro-2-pyridinol (TCP) | oup.com |
| Tris(2-chloroethyl) phosphate (TCEP) | Bis(2-chloroethyl) phosphate (BCEP) | researchgate.net |
The introduction of chlorinated organophosphates into the environment can lead to shifts in the structure and function of microbial communities. nih.gov Microorganisms capable of degrading these compounds may become more abundant, leading to an enhanced rate of degradation over time. nih.gov This adaptation can be due to the induction of specific enzymes or the selection of resistant and degrading strains.
Furthermore, the phenomenon of cross-adaptation has been observed, where exposure to one organophosphorus compound can lead to enhanced degradation of other structurally similar compounds. oup.com This has important implications for bioremediation, as microorganisms isolated for their ability to degrade one pollutant may be effective in cleaning up others for which no specific degrading organisms have been identified. oup.com Studies on uranium-contaminated sediments have shown that the addition of organophosphates can enrich for specific microbial populations, including members of the phyla Crenarchaeota, Euryarchaeota, Bacteroidetes, and Proteobacteria, which are involved in the hydrolysis of these substrates. nih.gov
Enzymatic Pathways of Degradation
Environmental Fate and Persistence of Chlorinated Phosphate Esters
The environmental persistence of chlorinated phosphate esters is variable and depends on a range of environmental factors. oup.com While generally less persistent than organochlorine pesticides, their half-lives in soil can range from 10 to 120 days. oup.com Key factors influencing their persistence include soil pH, temperature, moisture content, and organic carbon content. oup.com
Biodegradation via hydrolysis by microbial esterases is a primary degradation pathway in aquatic environments and can occur within days. cdc.gov However, some chlorinated phosphate esters are more resistant to degradation. For example, studies have shown that the degradation rate of tris(dichloropropyl) phosphate (CRP), a chlorinated phosphate ester, is much slower than that of non-chlorinated analogues in river and sea water. jst.go.jp
Due to their physical and chemical properties, some chlorinated phosphate esters have a tendency to adsorb to soil and sediment. cdc.gov Compounds with high organic carbon-water (B12546825) partitioning coefficients (Koc) are less likely to leach into groundwater. cdc.gov However, some, like tris(2-chloroethyl) phosphate (TCEP), have lower Koc values, indicating greater mobility in soil and a higher potential for groundwater contamination. cdc.gov These compounds have been detected in various environmental compartments, including river and lake sediments, as well as indoor air and dust. cdc.gov
Advanced Analytical Techniques for Characterization and Quantitation
Spectroscopic Methodologies
Spectroscopic techniques are pivotal for elucidating the molecular structure of 3-Chlorophenyl phosphate (B84403) by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of phosphorus-containing compounds. wikipedia.org For 3-Chlorophenyl phosphate, both ³¹P and ¹H NMR provide valuable structural data.
³¹P NMR Spectroscopy: The phosphorus-31 (³¹P) nucleus is ideal for NMR studies due to its 100% natural abundance and a nuclear spin of 1/2, which results in sharp and easily interpretable signals. wikipedia.orgscielo.br The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, making ³¹P NMR an excellent technique for identifying organophosphorus esters. scielo.br Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org
For organophosphate esters, the ³¹P chemical shifts are influenced by the nature of the substituents attached to the phosphorus atom. slideshare.net Compounds similar to this compound, such as Triphenyl phosphate, exhibit chemical shifts in the negative ppm range (e.g., around -18 ppm). researchgate.net The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the electron density around the phosphorus nucleus, causing a distinct chemical shift that aids in its identification. The degradation or transformation of the phosphate ester can be monitored by the appearance of new signals downfield, for instance, upon the cleavage of C-O bonds. scielo.br
¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would primarily show signals corresponding to the protons on the aromatic (phenyl) ring. The substitution pattern on the ring—the chlorine atom and the phosphate group at positions 3 and 1, respectively—would create a complex splitting pattern for the four aromatic protons. The chemical shifts and coupling constants of these protons would be characteristic of a 1,3-disubstituted benzene (B151609) ring, further confirming the compound's structure.
Mass Spectrometry (MS) and High-Resolution Variants
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. chemguide.co.uk When coupled with chromatographic separation, it becomes a highly sensitive and selective tool for quantitative analysis.
The fragmentation of organophosphate esters in MS is dependent on the ionization method used. kennesaw.edu Electron ionization (EI), typically used in GC-MS, is a high-energy technique that leads to extensive fragmentation. In contrast, electrospray ionization (ESI), common in LC-MS, is a softer ionization method that often preserves the molecular ion. kennesaw.edu
For this compound, characteristic fragmentation would involve the cleavage of the P-O and C-O bonds. This can lead to the formation of ions corresponding to the chlorophenyl moiety or the phosphate core. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent molecule and its fragments, greatly enhancing confidence in identification. mdpi.com
LC-HRMS is a premier technique for the analysis of organophosphate flame retardants and related compounds in complex matrices. mdpi.comnih.gov The liquid chromatography step separates the target analyte from other components in a sample before it enters the mass spectrometer.
The fragmentation of halogenated organophosphate esters in LC-HRMS often proceeds through the loss of substituent groups. mdpi.com For this compound, under conditions like high-energy collision dissociation (HCD), fragmentation pathways would likely involve the cleavage of the chlorophenyl group. The use of high-resolution analyzers, such as Orbitrap or Time-of-Flight (TOF), allows for the acquisition of full-spectrum, accurate-mass data. This capability is crucial for identifying unknown compounds and confirming the identity of target analytes by matching the measured mass to a theoretical mass with a very low margin of error (typically <5 ppm). mdpi.comresearchgate.net
| Parameter | Description |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile (B52724), often containing formic acid or ammonium (B1175870) formate |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Orbitrap, Time-of-Flight (TOF) |
| Acquisition Mode | Full scan with data-dependent MS/MS (dd-MS2) |
| Mass Resolution | > 70,000 FWHM |
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including many organophosphate esters. cromlab-instruments.es The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase before being detected by the mass spectrometer. ijcmas.com
In GC-MS, electron ionization (EI) at a standard energy of 70 eV is typically employed. This high-energy ionization causes predictable and reproducible fragmentation of the molecule, creating a unique mass spectrum that serves as a chemical "fingerprint." nih.gov For this compound, the mass spectrum would likely show a molecular ion peak, along with fragment ions resulting from the loss of the chlorophenyl group, chlorine, and other characteristic cleavages of the phosphate ester structure. The resulting fragmentation pattern can be compared to spectral libraries for identification. core.ac.uk
| Parameter | Description |
|---|---|
| GC Column | Low-polarity capillary column, e.g., 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm) cromlab-instruments.es |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) nih.gov |
| Injection Mode | Splitless injection cromlab-instruments.es |
| Temperature Program | Ramped temperature program, e.g., initial temp 100°C, ramp to 250-300°C ijcmas.comnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Analyzer | Quadrupole, Ion Trap cromlab-instruments.es |
Chromatographic Methodologies
Chromatographic methods are essential for separating this compound from complex mixtures, which is a prerequisite for accurate quantification and unambiguous identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. For compounds like this compound, reversed-phase HPLC is the most common approach.
In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Phenyl stationary phases can be particularly effective for separating aromatic compounds due to potential π-π interactions between the analyte's phenyl ring and the stationary phase. glsciencesinc.comelementlabsolutions.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier to ensure good peak shape. sielc.comresearchgate.net Detection is commonly achieved with a UV detector, as the phenyl ring in this compound absorbs UV light, or with a mass spectrometer for enhanced sensitivity and specificity.
| Parameter | Description |
|---|---|
| Stationary Phase | C18 or Phenyl-based columns (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures sielc.comresearchgate.net |
| Buffer/Modifier | Phosphate buffer or acids like formic acid or phosphoric acid sielc.comresearchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 210-254 nm) or Mass Spectrometry (MS) researchgate.net |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of polar compounds such as this compound by GC can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. Organophosphorus compounds with acidic protons, like dialkyl and diaryl phosphates, are generally not suitable for direct GC analysis without a prior derivatization step. digitaloceanspaces.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. colostate.eduresearchgate.net Common derivatization strategies for phosphate-containing compounds include silylation and benzylation.
Silylation: This is a prevalent method that replaces active hydrogens (such as those in a phosphate group) with a trimethylsilyl (B98337) (TMS) group. colostate.edu This process produces a silyl (B83357) derivative that is more volatile and thermally stable. colostate.edu
Benzylation: This technique can be used to derivatize ionic organophosphates, creating benzyl (B1604629) esters that are more volatile and can be readily analyzed by GC. d-nb.info For instance, a method involving refluxing with 3-benzyl-1-p-tolyltriazene in acetone (B3395972) has been successfully used for the determination of various phosphorus-containing pesticide metabolites. d-nb.info
For the analysis of organophosphorus compounds, GC is often coupled with specific detectors that offer high sensitivity and selectivity. These include:
Flame Photometric Detector (FPD): This detector is highly sensitive to phosphorus-containing compounds. d-nb.info
Nitrogen-Phosphorus Detector (NPD): This detector provides excellent selectivity for nitrogen- and phosphorus-containing compounds. shimadzu.com
Mass Spectrometry (MS): When coupled with GC, MS allows for the identification and quantification of analytes with a high degree of certainty. nih.govnih.gov
While specific GC methods for the direct analysis of this compound are not extensively detailed in the available literature, the established protocols for other organophosphate esters and metabolites provide a strong foundation for its analysis. nih.govcdc.gov A suitable method would likely involve a derivatization step, followed by separation on a capillary GC column and detection using a phosphorus-specific detector or a mass spectrometer. digitaloceanspaces.comnih.gov
Structural Elucidation Techniques
The precise three-dimensional structure of a molecule is fundamental to understanding its chemical and physical properties. Techniques such as X-ray crystallography and vibrational circular dichroism provide invaluable insights into molecular architecture.
X-ray crystallography is a definitive technique for determining the arrangement of atoms within a crystal. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. nih.gov
In the study of di-p-chlorophenyl hydrogen phosphate, the compound was found to crystallize in the orthorhombic system. iucr.org The analysis revealed precise bond lengths and angles within the molecule. A key feature of the crystal structure is the presence of strong hydrogen bonding between the phosphate groups of adjacent molecules. iucr.org
Table 1: Crystallographic Data for di-p-chlorophenyl hydrogen phosphate iucr.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnaa |
| a (Å) | 12.43 |
| b (Å) | 4.61 |
| c (Å) | 23.78 |
Data presented is for the para-chloro isomer, not the meta (3-chloro) isomer.
The crystal structure of tris(4-chlorophenyl) phosphate has also been reported, providing further context on the structural characteristics of this class of compounds. nih.goviucr.orgresearchgate.net
Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov VCD is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules. wikipedia.orgrsc.org The technique is sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information. wikipedia.org
This compound is an achiral molecule and therefore will not exhibit a VCD spectrum. VCD spectroscopy is only applicable to chiral compounds, which are molecules that are non-superimposable on their mirror images. For a molecule to be chiral, it typically contains a stereogenic center or exhibits axial or planar chirality. Since this compound does not possess any of these features, it is achiral.
While VCD is not directly applicable to this compound itself, it is a crucial technique in the broader field of organophosphorus chemistry, particularly for compounds that are chiral. wikipedia.org The application of VCD allows for the unambiguous assignment of the absolute stereochemistry of chiral natural products and synthetic molecules. rsc.org The combination of experimental VCD spectra with quantum chemical calculations allows for the detailed conformational analysis of chiral molecules in solution. youtube.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reaction mechanisms. nih.gov These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, which together provide a comprehensive understanding of a reaction's feasibility and kinetics. nih.govscienceopen.com The reaction rate is fundamentally related to the activation energy, making these calculations essential for predicting how a molecule will transform under various conditions. nih.gov
For organophosphates, a primary area of investigation is their metabolism, often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Quantum chemical simulations have been employed to unravel the toxicokinetic mechanisms of OPFRs. nih.gov Studies on related compounds like tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCIPP) and triphenyl phosphate (TPHP) have shown that metabolic transformations often involve steps like hydroxylation and O-dealkylation/dearylation. nih.govnih.gov
A common mechanism involves an initial hydrogen atom transfer (HAT) from the substrate to the active species of the CYP enzyme, followed by a nearly barrier-free "OH rebound" to form a hydroxylated intermediate. nih.gov This intermediate can then undergo further reactions, such as O-dealkylation, to yield metabolic products. nih.gov The energy barriers calculated for these steps can predict the relative metabolic rates of different compounds. For instance, DFT calculations have shown that the presence of additional chlorine substituents, as in TDCIPP compared to its less chlorinated analogue TCIPP, can increase the HAT energy barrier, thereby reducing the metabolic activity. nih.gov
Table 1: Calculated Activation Barriers for Key Metabolic Steps in Selected Organophosphates
This table illustrates typical energy barriers calculated using DFT for metabolic reactions in compounds structurally related to 3-chlorophenyl phosphate. The data is sourced from studies on other OPFRs and provides a reference for potential reaction energetics.
| Compound | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |
| TCEP | Cα-Hydroxylation (HAT) | 18.04 / 16.78 (LS/HS) | DFT |
| TEP | Cα-Hydroxylation (HAT) | 17.34 / 17.58 (LS/HS) | DFT |
| EHDPHP | Cα-Hydroxylation (HAT) | 17.48 / 16.89 (LS/HS) | DFT |
| Various | O-dealkylation | 6.80 - 8.26 | DFT |
LS/HS refers to Low-Spin/High-Spin surfaces. Data extracted from a computational study on OPFR biotransformation. nih.gov
Molecular Dynamics Simulations for Molecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of molecules. nih.govresearchgate.net This technique is particularly valuable for understanding how a molecule like this compound interacts with its environment, such as binding to a biological target like an enzyme.
For example, MD simulations performed on a series of OPFRs, including chlorinated compounds, have demonstrated how they position themselves within the CYP active site to facilitate metabolism. nih.gov The binding mode analyses can predict whether a particular part of the molecule is accessible for the enzymatic reaction. Such simulations have successfully shown that for compounds like TDCIPP and TCIPP, the binding orientation allows for the production of their corresponding diester metabolites. nih.gov The strength of these binding interactions can also be estimated, providing another layer of understanding regarding metabolic susceptibility. nih.gov
Computational Approaches to Biotransformation Pathways
The biotransformation of a foreign compound (xenobiotic) is a complex process involving multiple enzymatic steps. Computational chemistry offers a powerful framework for predicting and clarifying these metabolic pathways. By combining quantum chemical calculations for reaction energetics with molecular dynamics simulations for binding analysis, researchers can construct detailed, step-by-step models of how a parent compound is converted into its various metabolites. nih.gov
For chlorinated organophosphates, a key biotransformation pathway is oxidative metabolism mediated by cytochrome P450 enzymes. nih.govuantwerpen.be Computational studies on compounds like TCIPP have been crucial in identifying the resulting metabolites. nih.govuantwerpen.be The general proposed pathway, supported by DFT calculations, involves:
C-hydroxylation : This is often the rate-determining step, proceeding via a hydrogen atom transfer (HAT) mechanism. nih.gov
O-dealkylation : Following hydroxylation, an O-dealkylation or O-dearylation event occurs, leading to the formation of a diester metabolite. nih.gov
This two-step mechanism of Cα-hydroxylation followed by H₂O-triggered O-dealkylation has been computationally verified for several OPFRs. nih.gov The specific metabolites formed from TCIPP, for example, include bis(1-chloro-2-propyl) hydrogen phosphate (BCIPP) and 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP). uantwerpen.be Computational models can predict the likelihood of forming these and other potential intermediates, guiding analytical chemists in their search for previously unidentified metabolic products. nih.govuantwerpen.be
Table 2: Computationally Investigated Biotransformation Pathways for Chlorinated Organophosphates
This table summarizes biotransformation pathways elucidated through computational methods for OPFRs similar to this compound.
| Parent Compound | Key Metabolic Pathway | Primary Metabolite(s) | Supporting Computational Method |
| TDCIPP | Cα-hydroxylation, O-dealkylation | BDCIPP (Bis(1,3-dichloro-2-propyl) phosphate) | DFT, MD Simulations |
| TCIPP | Cα-hydroxylation, O-dealkylation | BCIPP (Bis(1-chloro-2-propyl) hydrogen phosphate), BCIPHIPP | DFT, MD Simulations |
Information synthesized from studies on the biotransformation of OPFRs. nih.govuantwerpen.be
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature on "3-Chlorophenyl phosphate" is notably sparse, with a significant focus on related but structurally distinct compounds. A comprehensive review of available research indicates that the primary emphasis within the broader category of chlorinated organophosphate esters has been on compounds such as Tris(4-chlorophenyl) phosphate (B84403) and other organophosphate flame retardants. nih.goviucr.org Research on Tris(4-chlorophenyl) phosphate has detailed its synthesis, often as a hydrolysis by-product, and its crystal structure. nih.goviucr.org
The broader class of organophosphate esters, which includes various isomers of tricresyl phosphate and triphenyl phosphate, has been more extensively studied, particularly in the context of their use as flame retardants and plasticizers. paperity.orgnih.govnih.gov These studies often touch upon their environmental fate, analytical detection methods, and toxicological profiles. epa.govservice.gov.ukinchem.org For instance, the enzymatic hydrolysis of diethyl p-chlorophenyl phosphate by phosphotriesterases has been investigated, suggesting a potential pathway for the biodegradation of chlorinated phenyl phosphates. nih.gov However, direct and specific research dedicated to the synthesis, chemical properties, environmental behavior, and biological effects of this compound remains limited. The existing data provides a general framework for understanding organophosphate esters, but it does not offer the specific details necessary for a thorough assessment of the 3-chloro isomer.
Identification of Knowledge Gaps and Emerging Research Avenues
The scarcity of dedicated research on this compound presents significant knowledge gaps across several critical areas. The following table summarizes these gaps and proposes potential avenues for future research:
| Area of Research | Identified Knowledge Gaps | Emerging Research Avenues |
| Synthesis and Characterization | - Lack of established and optimized synthetic routes specifically for this compound. - Incomplete characterization of its physical and chemical properties. | - Development of efficient and selective synthesis methods. - Comprehensive spectroscopic and crystallographic characterization. |
| Environmental Fate and Transport | - No data on its persistence, mobility, or degradation pathways in various environmental compartments (soil, water, air). - Unknown potential for bioaccumulation in organisms. | - Studies on its abiotic and biotic degradation under different environmental conditions. - Investigation of its potential for long-range transport and bioaccumulation in food webs. |
| Toxicology | - Absence of data on its acute and chronic toxicity to a range of organisms. - The potential for neurotoxicity, endocrine disruption, or other specific health effects is unknown. | - In vitro and in vivo toxicological studies to assess its potential risks to environmental and human health. - Mechanistic studies to understand its mode of action at the cellular and molecular level. |
| Analytical Methods | - Lack of validated and standardized analytical methods for its detection and quantification in complex matrices. | - Development of sensitive and selective analytical techniques (e.g., GC-MS, LC-MS) for environmental and biological monitoring. shimadzu.comcdc.govcdc.gov |
Interdisciplinary Perspectives and Collaborative Opportunities
Addressing the identified knowledge gaps for this compound will necessitate a concerted and interdisciplinary research effort. The complex nature of this compound, from its chemical synthesis to its potential environmental and health impacts, requires the integration of expertise from various scientific fields.
Future research would benefit significantly from collaborations between:
Synthetic Chemists: To develop efficient and scalable methods for the preparation of high-purity this compound for use in further studies.
Analytical Chemists: To create and validate robust analytical methods for its detection and quantification in diverse environmental and biological samples. inchem.org
Environmental Scientists and Engineers: To investigate its fate, transport, and degradation in different ecosystems, and to develop potential remediation strategies if it is found to be a persistent pollutant. epa.gov
Toxicologists and Health Scientists: To evaluate its potential toxicity and to understand the mechanisms by which it may exert adverse effects on living organisms. nih.govwho.int
Computational Chemists and Modelers: To predict its properties, environmental behavior, and potential biological activity, thereby guiding experimental research efforts.
Such collaborative initiatives would not only accelerate the generation of crucial data on this compound but also foster a more holistic understanding of the potential risks and behaviors of this understudied chemical compound. By leveraging the complementary skills and knowledge from these diverse disciplines, the scientific community can effectively address the current research void and provide a solid foundation for any future regulatory considerations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
